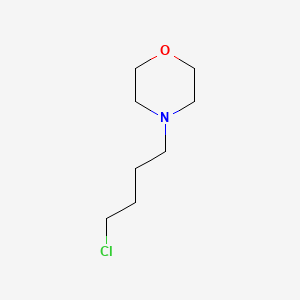![molecular formula C21H22N4O2Si B13885784 Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate](/img/structure/B13885784.png)
Ethyl 1-(3-pyridyl)-5-{5-[2-(trimethylsilyl)ethynyl]-2-pyridyl}-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring substituted with pyridinyl groups and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as sodium and ammonium chloride, and nucleophiles like TMSCN. Reaction conditions typically involve controlled temperatures and solvents like ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.
Applications De Recherche Scientifique
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate: A similar compound with a triazole ring instead of a pyrazole ring.
Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-3-carboxylate: Another related compound with an amino group substitution.
Uniqueness
Ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the trimethylsilylethynyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H22N4O2Si |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
ethyl 1-pyridin-3-yl-5-[5-(2-trimethylsilylethynyl)pyridin-2-yl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C21H22N4O2Si/c1-5-27-21(26)19-13-20(25(24-19)17-7-6-11-22-15-17)18-9-8-16(14-23-18)10-12-28(2,3)4/h6-9,11,13-15H,5H2,1-4H3 |
Clé InChI |
DRVFAXYBGMLILC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN(C(=C1)C2=NC=C(C=C2)C#C[Si](C)(C)C)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one](/img/structure/B13885730.png)



![Tert-butyl 3-methyl-5-oxo-4-[(1-pyridin-4-ylpiperidin-4-yl)amino]piperazine-1-carboxylate](/img/structure/B13885758.png)

![tert-butyl N-[3-(6-isocyanato-2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]carbamate](/img/structure/B13885767.png)
![N'-[2-(3-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13885768.png)
![2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13885770.png)
![N-[3-methyl-4-(4-propan-2-yloxypyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13885773.png)
![2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B13885776.png)
![3-[(2,6-dimethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride](/img/structure/B13885790.png)
